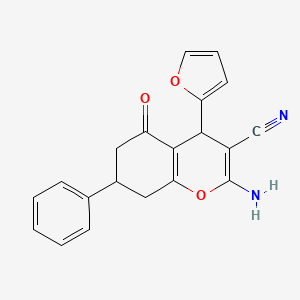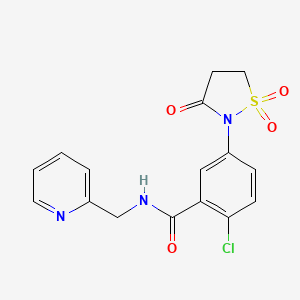![molecular formula C23H18ClFN4O3 B5028968 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide, commonly known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the family of kinase inhibitors and has shown promising results in preclinical studies.
Mechanism of Action
CPI-455 works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. Specifically, it binds to the ATP-binding site of these kinases and prevents them from phosphorylating their downstream targets. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects. It inhibits the activity of FLT3, JAK2, and BTK kinases, which are involved in cancer cell proliferation and survival. In addition, CPI-455 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-455 is its potent anti-tumor activity against a variety of cancer cell lines. In addition, it has been shown to be effective in vivo in mouse xenograft models of AML. However, one of the limitations of CPI-455 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of CPI-455. One potential direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies are needed to elucidate its mechanism of action and identify potential biomarkers that could be used to predict patient response.
Synthesis Methods
The synthesis of CPI-455 involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-chloro-4-nitroaniline, which is reacted with 2-furoyl chloride in the presence of a base to form 3-chloro-4-[4-(2-furoyl)anilino]nitrobenzene. The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid. The resulting amine is then reacted with 4-cyano-2-fluorobenzoyl chloride in the presence of a base to form CPI-455.
Scientific Research Applications
CPI-455 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including FLT3, JAK2, and BTK. Preclinical studies have demonstrated that CPI-455 has potent anti-tumor activity against a variety of cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer. In addition, CPI-455 has been shown to be effective in vivo in mouse xenograft models of AML.
properties
IUPAC Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-cyano-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O3/c24-18-13-16(27-22(30)17-5-3-15(14-26)12-19(17)25)4-6-20(18)28-7-9-29(10-8-28)23(31)21-2-1-11-32-21/h1-6,11-13H,7-10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKQUUVZLRTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(1,3-benzoxazol-2-yl)benzyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B5028893.png)
![3,3'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5028907.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)
![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5028917.png)
![2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5028923.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)
![4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)

![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)